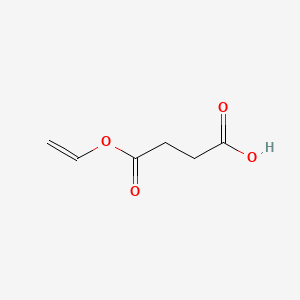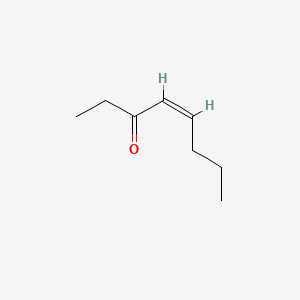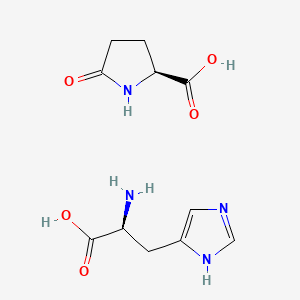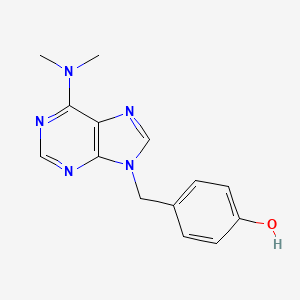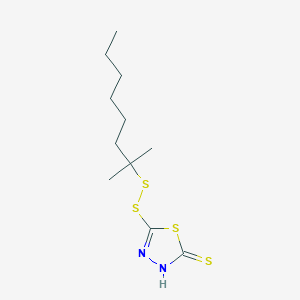
Calcium diethyl diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium diethyl diphosphonate is a member of the bisphosphonate family, which are compounds characterized by two phosphonate (P-C-P) groups. These compounds are known for their high affinity for bone mineral and their ability to inhibit bone resorption. This compound is used in various medical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium diethyl diphosphonate typically involves the reaction of diethyl phosphite with calcium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction can be represented as follows:
2(C2H5O)2P(O)H+CaCl2→Ca[(C2H5O)2P(O)2]2+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Calcium diethyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphonates.
Reduction: Reduction reactions can convert it to lower oxidation state phosphonates.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include various substituted phosphonates and phosphonic acids, which have applications in different fields such as agriculture and medicine.
Aplicaciones Científicas De Investigación
Calcium diethyl diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphonate compounds.
Biology: The compound is studied for its role in inhibiting bone resorption and its potential use in treating bone-related diseases.
Medicine: It is used in the treatment of osteoporosis and other bone disorders due to its ability to inhibit osteoclast-mediated bone resorption.
Industry: The compound is used in the formulation of detergents and water treatment chemicals due to its ability to chelate calcium ions.
Mecanismo De Acción
The mechanism of action of calcium diethyl diphosphonate involves its high affinity for hydroxyapatite, the mineral component of bone. The compound binds to hydroxyapatite surfaces and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps in maintaining bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
Comparación Con Compuestos Similares
Similar Compounds
Etidronate: Another bisphosphonate used in the treatment of bone disorders.
Alendronate: A more potent bisphosphonate with similar applications.
Risedronate: Known for its high potency and efficacy in treating osteoporosis.
Uniqueness
Calcium diethyl diphosphonate is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some other bisphosphonates, it has a lower incidence of side effects such as gastrointestinal discomfort and osteonecrosis of the jaw.
Propiedades
Número CAS |
39148-20-4 |
|---|---|
Fórmula molecular |
C4H10CaO6P2+2 |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
calcium;ethoxy-oxido-oxophosphanium |
InChI |
InChI=1S/2C2H5O3P.Ca/c2*1-2-5-6(3)4;/h2*2H2,1H3;/q;;+2 |
Clave InChI |
YCTUQFVRTWIPMP-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)

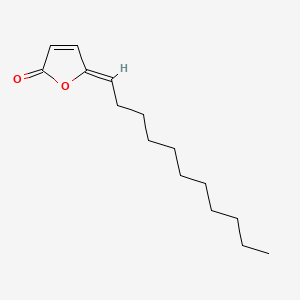
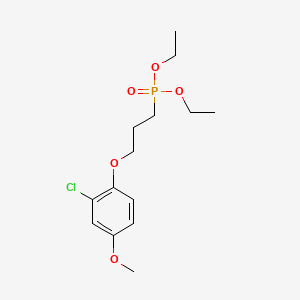
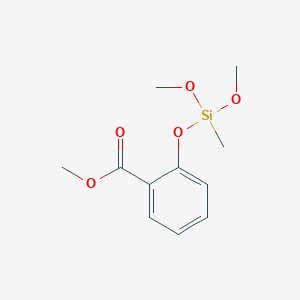
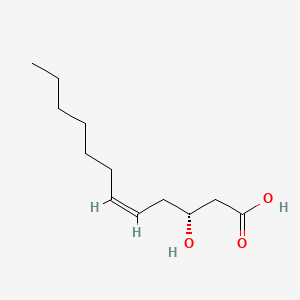
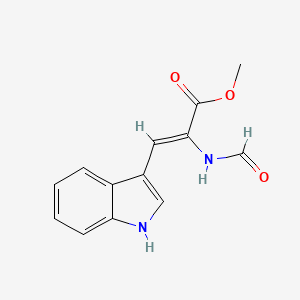

![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
